molecular formula C7H9NO2S2 B8707329 Ethyl 2-methyl-4-sulfanyl-1,3-thiazole-5-carboxylate CAS No. 89502-13-6

Ethyl 2-methyl-4-sulfanyl-1,3-thiazole-5-carboxylate

Cat. No. B8707329
CAS RN: 89502-13-6
M. Wt: 203.3 g/mol
InChI Key: XJNYUPDGVNKAOO-UHFFFAOYSA-N
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Patent
US09284286B2

Procedure details

To a mixture of 4-[(dimethyl-carbamoyl)sulfanyl]-2-methyl-thiazole-5-carboxylic acid ethyl ester (0.84 g, 3.06 mmol) in MeOH (30 ml) is added sodium hydride (60% oil dispersion) (0.4 g, 10.1 mmol). The mixture is refluxed for 1 h under an atmosphere of nitrogen and concentrated. The residue is treated with 1M hydrochloric acid and extracted with EtOAc (3×30 ml). The combined organic layers are washed with brine (30 ml), dried over sodium sulfate and concentrated to give 4-mercapto-2-methyl-thiazole-5-carboxylic acid ethyl ester (0.58 g, 2.83 mmol, 94%), which is used in the next step without further purification.
Name
4-[(dimethyl-carbamoyl)sulfanyl]-2-methyl-thiazole-5-carboxylic acid ethyl ester
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]([CH3:11])=[N:8][C:7]=1[S:12]C(=O)N(C)C)=[O:5])[CH3:2].[H-].[Na+]>CO>[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]([CH3:11])=[N:8][C:7]=1[SH:12])=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
4-[(dimethyl-carbamoyl)sulfanyl]-2-methyl-thiazole-5-carboxylic acid ethyl ester
Quantity
0.84 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)C)SC(N(C)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 1 h under an atmosphere of nitrogen
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue is treated with 1M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 ml)
WASH
Type
WASH
Details
The combined organic layers are washed with brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C(S1)C)S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.83 mmol
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.